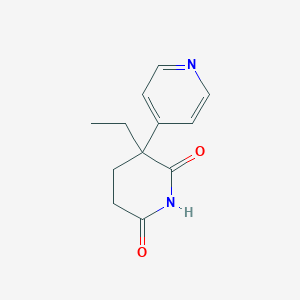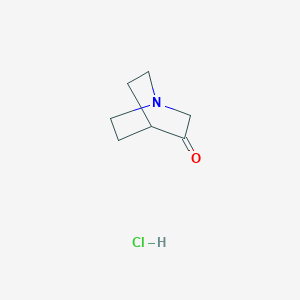
Rogletimide
Übersicht
Beschreibung
Rogletimide, also known as pyridoglutethimide, is a chemical compound that was initially developed as a medication but was never marketed. It is structurally related to the sedative and hypnotic drug glutethimide but differs in its pharmacological activity. This compound functions as a selective aromatase inhibitor, similar to aminoglutethimide, but without significant sedative-hypnotic effects. This makes it potentially useful in the treatment of breast cancer, although its lower potency compared to aminoglutethimide led to its lack of success in clinical trials .
Vorbereitungsmethoden
The synthesis of rogletimide involves several key steps:
Base-catalyzed alkylation: Ethyl 4-pyridylacetate is alkylated with iodoethane to produce ethyl 2-(4-pyridyl)butyrate.
Conjugate addition: The carbanion formed from ethyl 2-(4-pyridyl)butyrate undergoes a base-catalyzed conjugate addition to acrylamide.
Intramolecular cyclization: The final step involves an intramolecular cyclization to form this compound.
Analyse Chemischer Reaktionen
Rogletimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-N-oxide.
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common reagents used in these reactions include oxidizing agents for oxidation and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Rogletimide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound in studies involving aromatase inhibitors and their mechanisms of action.
Biology: It is studied for its effects on enzyme inhibition, particularly aromatase, which is crucial in the biosynthesis of estrogens.
Medicine: Although not marketed, this compound has been investigated for its potential use in treating breast cancer due to its ability to inhibit aromatase and reduce estrogen levels
Wirkmechanismus
Rogletimide exerts its effects by selectively inhibiting the enzyme aromatase. Aromatase is responsible for converting androgens into estrogens, a key step in estrogen biosynthesis. By inhibiting this enzyme, this compound reduces estrogen levels, which can be beneficial in conditions like breast cancer where estrogen promotes tumor growth. Unlike aminoglutethimide, this compound does not inhibit cholesterol side-chain cleavage, making it more selective in its action .
Vergleich Mit ähnlichen Verbindungen
Rogletimide is similar to several other compounds, particularly in its class of aromatase inhibitors:
Aminoglutethimide: Both this compound and aminoglutethimide inhibit aromatase, but this compound is less potent and does not have significant sedative effects.
Glutethimide: While structurally related, glutethimide is primarily a sedative and hypnotic drug, whereas this compound is an aromatase inhibitor.
Other Aromatase Inhibitors: Compounds like anastrozole, letrozole, and exemestane are more potent aromatase inhibitors used clinically for breast cancer treatment.
Eigenschaften
IUPAC Name |
3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKJWHWUDVQATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869670 | |
| Record name | Rogletimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92788-10-8 | |
| Record name | Rogletimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92788-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rogletimide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092788108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rogletimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROGLETIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14P4QR28QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B49483.png)



![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)



